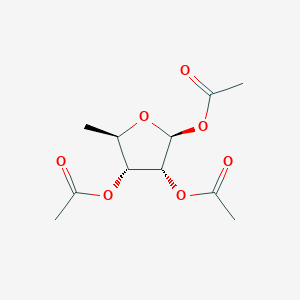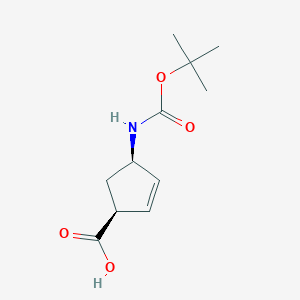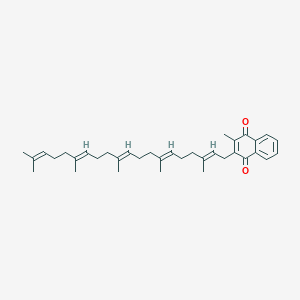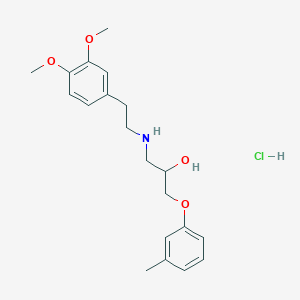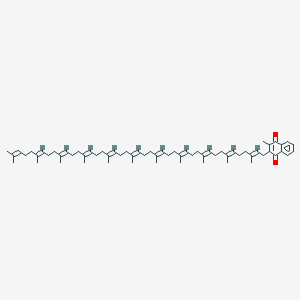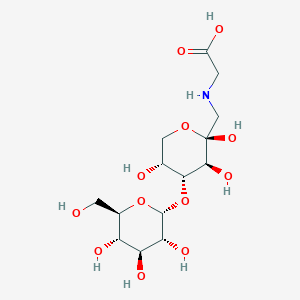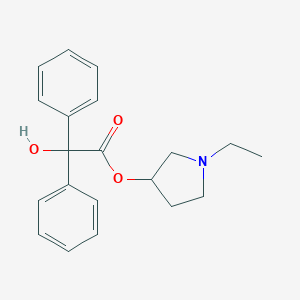
Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzilic acid 1-ethyl-3-pyrrolidinyl ester (BAPE) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of benzilic acid and is widely used as a reagent in a range of biochemical and physiological studies. BAPE is a versatile compound that is used in a variety of lab experiments and has been used to study the mechanisms of action of various drugs, as well as to identify the biochemical and physiological effects of drugs on the body.
科学的研究の応用
Biocompatible Materials from Hyaluronan Esterification
Research on biocompatible, degradable materials has led to the development of modified natural polymers, including hyaluronan derivatives obtained through partial or total esterification. These materials, such as ethyl and benzyl hyaluronan esters, show promise for a range of clinical applications due to their varied biological properties. The type and extent of esterification significantly affect these materials' biological and physico-chemical properties, indicating potential for further exploration of unexplored derivatives (Campoccia et al., 1998).
Environmental Presence and Toxicity of Esters
Esters of para-hydroxybenzoic acid (parabens), including those with alkyl or benzyl groups, have been reviewed for their occurrence, fate, and behavior in aquatic environments. Despite being biodegradable, parabens are ubiquitous in surface water and sediments due to continuous introduction from consumer products. This review highlights the need for further studies on the toxicity of halogenated by-products of parabens, which may be more stable and persistent than their parent compounds (Haman et al., 2015).
Phthalates in Food and Packaging
A review on phthalate esters, used as plasticizers in food processing and packaging, addresses their occurrence in food, toxicological aspects, and human health effects. It also summarizes analytical methods for phthalate detection, underscoring the increased awareness and analysis of these compounds in recent years. This review suggests the progression of sample preparation and analysis techniques and the importance of monitoring phthalate levels in food to ensure safety (Harunarashid et al., 2017).
Lactic Acid as a Biotechnological Route
Lactic acid, produced by fermenting biomass sugars, is a crucial feedstock for green chemistry, leading to the production of various valuable chemicals such as pyruvic acid, acrylic acid, and lactate ester via chemical and biotechnological routes. This review underscores lactic acid's role in developing sustainable biopolymers and other derivatives, reflecting its potential for broader applications in biotechnology (Gao et al., 2011).
Safety and Hazards
生化学分析
Biochemical Properties
Benzilic Acid 1-Ethyl-3-pyrrolidinyl Ester plays a crucial role in various biochemical reactions. It acts as an active esterifying agent, facilitating the synthesis of pharmaceuticals and intermediates . This compound interacts with enzymes, proteins, and other biomolecules, primarily through esterification reactions. The nature of these interactions involves the formation of covalent bonds between the ester group of this compound and the hydroxyl or amino groups of biomolecules, leading to the formation of stable ester linkages .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of key signaling molecules, leading to alterations in cellular responses . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific biochemical context . It binds to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under controlled conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to the compound can lead to cumulative effects on cellular processes, necessitating careful monitoring in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and biochemical reactions . At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a specific dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound undergoes enzymatic transformations, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways influence the compound’s overall activity and its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s localization and accumulation are influenced by its interactions with these transporters, affecting its bioavailability and activity . Understanding the transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its role in biochemical reactions and its overall impact on cellular processes .
特性
IUPAC Name |
(1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-2-21-14-13-18(15-21)24-19(22)20(23,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,18,23H,2,13-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINSZIYEKJQFMG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50276819 |
Source


|
| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
94576-88-2 |
Source


|
| Record name | (1-ethylpyrrolidin-3-yl) 2-hydroxy-2,2-diphenylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50276819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)
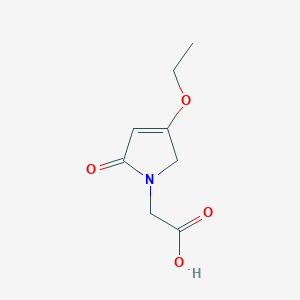

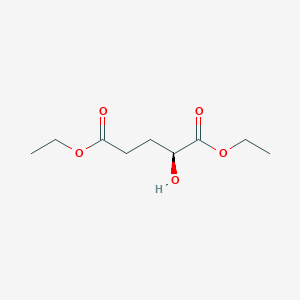
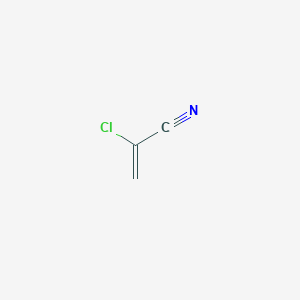
![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)
